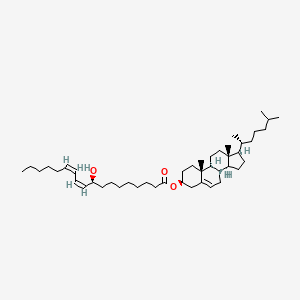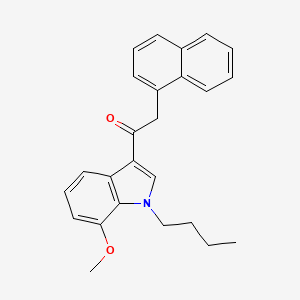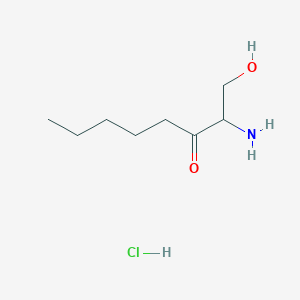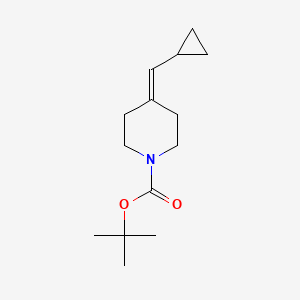
9(S)-HODE cholesteryl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9(S)-HODE cholesteryl ester was originally extracted from atherosclerotic lesions. It remains uncertain whether the oxidized fatty acid portion of the molecule results from enzymatic lipoxygenation or from random lipid peroxidation. This compound can be used as a standard for analysis of chiral HODE cholesteryl esters.
Mechanism of Action
Target of Action
The primary target of 9(S)-HODE cholesteryl ester is the Cholesteryl Ester Transfer Protein (CETP) . CETP is a promising therapeutic target for cardiovascular diseases as it effectively lowers the low-density lipoprotein cholesterol levels and increases the high-density lipoprotein cholesterol levels in the human plasma .
Mode of Action
This compound interacts with CETP, which has a flexible conformation and can form a continuous tunnel through its long axis, enabling the directional transfer of cholesteryl ester and triglycerides . The n-terminal β-barrel structure of CETP penetrates the HDL surface to promote cholesterol ester uptake . When CETP inhibitors enter the CETP channel, they increase the rigidity of CETP binding to HDL, increasing the number of free CETP molecules that bind exclusively to HDL .
Biochemical Pathways
The regulation of CETP activity can change the concentration of cholesteryl esters (CE) in HDLs, VLDLs, and LDLs . This process is part of the cholesterol reverse transport (RCT) pathway . The decrease in cholesteryl ester can lower HDL and increase LDL, which may be an indicator of cardiovascular problems .
Pharmacokinetics
It is known that cholesteryl esters have a lower solubility in water due to their increased hydrophobicity . This property could impact the compound’s ADME properties and their impact on bioavailability.
Result of Action
The result of the action of this compound is a change in the concentration of cholesteryl esters in HDLs, VLDLs, and LDLs . This can lead to a decrease in HDL and an increase in LDL, which may be an indicator of cardiovascular problems .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of other lipoproteins and the pH of the environment. The hydrophobic nature of cholesteryl esters means they have a lower solubility in water , which could influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
9(S)-HODE cholesteryl ester participates in biochemical reactions primarily through its role in lipid metabolism. It is involved in the transfer of cholesteryl esters among lipoproteins, a process regulated by cholesteryl ester transfer proteins (CETP) . This interaction with CETP is crucial for the regulation of plasma cholesterol levels .
Cellular Effects
The presence of this compound can have profound effects on cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, the transfer of cholesteryl esters among lipoproteins, facilitated by CETP, can modulate lipoprotein cholesterol levels, which are associated with risk factors for atherosclerotic cardiovascular disease .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its interactions with CETP. CETP mediates the transfer of cholesteryl esters and triglycerides between high-density lipoproteins (HDLs) and apolipoprotein B-100 containing lipoproteins in plasma . This activity can directly lower the cholesterol levels of HDL and enhance HDL catabolism .
Metabolic Pathways
This compound is involved in the lipid metabolism pathway, specifically in the transfer of cholesteryl esters among lipoproteins . This process involves enzymes such as CETP and potentially interacts with cofactors involved in lipid metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by CETP . CETP mediates the exchange of cholesteryl esters among lipoproteins, influencing the distribution of these lipids within the body .
Subcellular Localization
The subcellular localization of this compound is likely associated with lipoproteins and lipid droplets within cells, given its role in lipid metabolism
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9S,10Z,12Z)-9-hydroxyoctadeca-10,12-dienoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H76O3/c1-7-8-9-10-11-13-16-22-37(46)23-17-14-12-15-18-24-43(47)48-38-29-31-44(5)36(33-38)25-26-39-41-28-27-40(35(4)21-19-20-34(2)3)45(41,6)32-30-42(39)44/h11,13,16,22,25,34-35,37-42,46H,7-10,12,14-15,17-21,23-24,26-33H2,1-6H3/b13-11-,22-16-/t35-,37-,38+,39+,40-,41+,42+,44+,45-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWABJCAEDQEGO-OTHQBIEFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(CCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C=C/[C@H](CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H76O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B593884.png)

![1,7-Diazabicyclo[4.2.0]oct-2-EN-8-one](/img/structure/B593889.png)






![cholest-5-en-3-ol3beta-[(7Z,10Z,13Z,16Z,19Z)-7,10,13,16,19-docosapentaenoate]](/img/structure/B593899.png)
![Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B593901.png)


